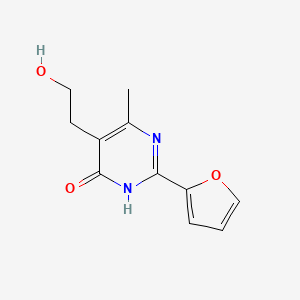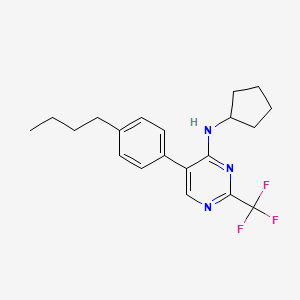![molecular formula C15H22Cl2N2 B12912056 (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-40-6](/img/structure/B12912056.png)
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry . The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines: Known for their role as RORγt inverse agonists.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A disruptor of mycobacterial energetics.
Uniqueness
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct biological activities and chemical reactivity. Its combination of a butyl group and a dichlorophenylmethyl group provides a unique steric and electronic environment that can influence its interactions with molecular targets.
Propriétés
Numéro CAS |
820981-40-6 |
|---|---|
Formule moléculaire |
C15H22Cl2N2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-6-19(15-4-5-18-10-15)11-12-7-13(16)9-14(17)8-12/h7-9,15,18H,2-6,10-11H2,1H3/t15-/m0/s1 |
Clé InChI |
PUIMVIFUBMVRIV-HNNXBMFYSA-N |
SMILES isomérique |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)[C@H]2CCNC2 |
SMILES canonique |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)





![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)

![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)


